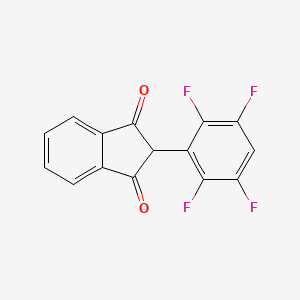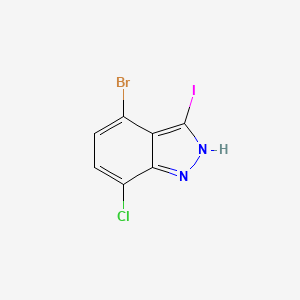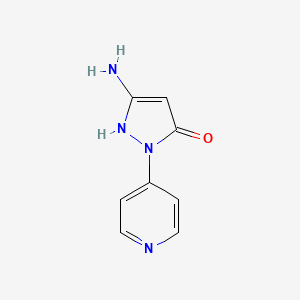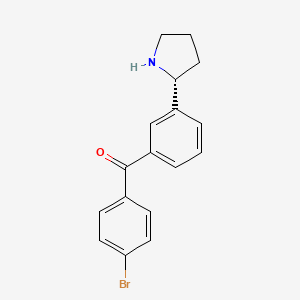
(R)-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is an organic compound that features a bromophenyl group and a pyrrolidinylphenyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3-(pyrrolidin-2-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structural features may allow it to interact with biological targets, leading to therapeutic effects .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .
Wirkmechanismus
The mechanism by which ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The bromophenyl and pyrrolidinylphenyl groups can interact with different sites on the target molecule, leading to changes in its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Pyrrolidinol: Used as a ligand in enantioselective synthesis.
®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Used in asymmetric synthesis.
2-(Pyrrolidin-1-yl)pyrimidines: Known for their pharmacological activity.
Uniqueness
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is unique due to its combination of a bromophenyl group and a pyrrolidinylphenyl group, which provides distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C17H16BrNO |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
(4-bromophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-8-6-12(7-9-15)17(20)14-4-1-3-13(11-14)16-5-2-10-19-16/h1,3-4,6-9,11,16,19H,2,5,10H2/t16-/m1/s1 |
InChI-Schlüssel |
CTDQBCVIWBXHLJ-MRXNPFEDSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
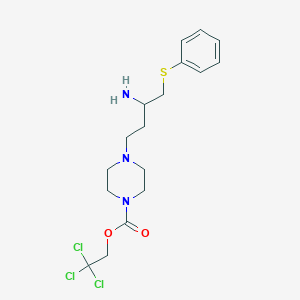

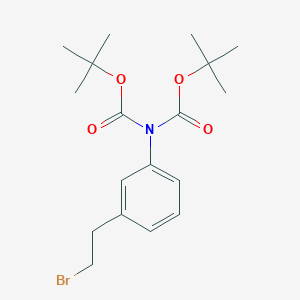
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
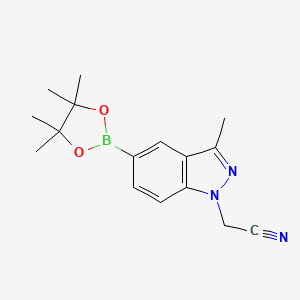
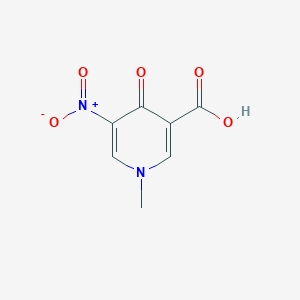
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)
![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
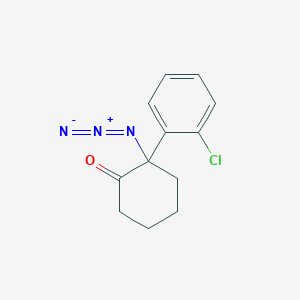
![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)
